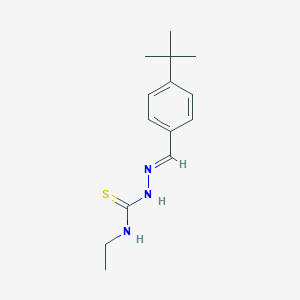![molecular formula C16H20N2OS B254763 2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B254763.png)
2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key enzymes involved in the inflammatory response. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of the immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one. One potential area of research is the development of novel derivatives with improved solubility and potency. Another direction is the investigation of its potential applications in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one involves the reaction of 4-tert-butylbenzaldehyde with thiourea in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with methyl iodide to form the final product.
Aplicaciones Científicas De Investigación
2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. This compound has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C16H20N2OS |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C16H20N2OS/c1-11-9-14(19)18-15(17-11)20-10-12-5-7-13(8-6-12)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19) |
Clave InChI |
OTFNJEVLLIIKKI-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)C(C)(C)C |
SMILES |
CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B254682.png)


![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)

![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)




![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)